molecular formula C7H15NO B14126663 1-(Dimethylamino)pentan-3-one CAS No. 22104-65-0

1-(Dimethylamino)pentan-3-one

Cat. No.: B14126663
CAS No.: 22104-65-0
M. Wt: 129.20 g/mol
InChI Key: ZXGZUSVWBJGJSH-UHFFFAOYSA-N
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Description

1-(Dimethylamino)pentan-3-one (CAS 22104-65-0) is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . This ketone derivative serves as a versatile building block and a critical chiral intermediate in advanced organic synthesis . Its primary research value lies in its application in stereospecific synthesis routes for complex target molecules . A significant application documented in patent literature is its use in the stereospecific synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, which is a key intermediate in the production of the active pharmaceutical ingredient Tapentadol, an analgesic . The chiral version, (2S)-1-(Dimethylamino)-2-methylpentan-3-one (CAS 159144-11-3), is of particular importance for producing enantiomerically pure compounds and can be synthesized via catalytic asymmetric methods to achieve high enantiomeric excess . Furthermore, the compound can participate in various chemical reactions, including Grignard additions, to form tertiary alcohols with precise stereochemical control . It is important to note that this compound is classified as a skin sensitizer (Category 1A/1B) and can cause serious eye irritation (Category 2A) . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22104-65-0

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(dimethylamino)pentan-3-one

InChI

InChI=1S/C7H15NO/c1-4-7(9)5-6-8(2)3/h4-6H2,1-3H3

InChI Key

ZXGZUSVWBJGJSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCN(C)C

Origin of Product

United States

Reaction Mechanisms and Reactivity of 1 Dimethylamino Pentan 3 One and Analogs

Mechanistic Investigations of Beta-Aminoketone Formation

The most prominent method for synthesizing β-aminoketones is the Mannich reaction, a three-component condensation involving an aldehyde, a primary or secondary amine, and a ketone. arabjchem.orgnih.gov The reaction constitutes a fundamental carbon-carbon bond-forming process in organic chemistry. tandfonline.comnih.gov

Kinetic investigations of the Mannich reaction provide crucial insights into its mechanism and the factors influencing its rate. Studies on the formation of β-aminoketones, such as the reaction between benzaldehyde, aniline, and acetophenone (B1666503) catalyzed by sodium acetate, have revealed important mechanistic details. tandfonline.comresearchgate.net

Researchers have determined that under certain conditions, the reaction exhibits second-order kinetics. tandfonline.comresearchgate.nettandfonline.com The rate-determining step is often identified as the initial nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. tandfonline.comtandfonline.com Kinetic parameters, including the energy, enthalpy, entropy, and Gibbs free energy of activation, have been calculated to quantify the reaction's energetic landscape. The use of UV-vis spectrophotometry is a common technique for monitoring the reaction progress and determining the observed rate constants. researchgate.nettandfonline.com The consistency between experimental data and a steady-state assumption supports the proposed mechanistic pathways. tandfonline.comtandfonline.com

ParameterValue (Catalyst: Sodium Acetate)Value (Catalyst: Saccharose)UnitReference
Energy of Activation (Ea)36.14 (± 1.25)26.21 (± 1.12)kJ/mol tandfonline.com
Enthalpy of Activation (ΔH‡)33.56 (± 1.25)23.63 (± 1.12)kJ/mol tandfonline.com
Entropy of Activation (ΔS‡)-181.81 (± 4.04)-214.50 (± 3.61)J/mol·K tandfonline.com
Gibbs Free Energy of Activation (ΔG‡)89.87 (± 0.01)89.91 (± 0.01)kJ/mol tandfonline.com

Table 1: Activation parameters for the Mannich reaction between benzaldehyde, aniline, and acetophenone in a water/ethanol mixture. Data adapted from studies by Habibi-Khorassani et al. The large negative entropy of activation supports an associative mechanism for the rate-determining step. tandfonline.com

Catalysts play a pivotal role in the Mannich reaction, influencing reaction rates, yields, and stereoselectivity. rsc.org A wide variety of catalysts have been employed, from simple acids and bases to complex organometallic compounds and nanocatalysts. tandfonline.comorganic-chemistry.org The primary function of the catalyst is often to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the amine. nih.govrsc.org Concurrently, the catalyst can promote the enolization of the ketone component, which is necessary for the subsequent C-C bond formation. rsc.org

Different classes of catalysts guide the reaction through distinct pathways:

Lewis Acids: Catalysts like zinc tetrafluoroborate, zirconium oxychloride, and gold(III) chloride complexes activate the aldehyde. organic-chemistry.orgacs.org Organoantimony(III) halides have been shown to be water-tolerant Lewis acid catalysts that can provide high stereoselectivity (anti/syn). rsc.org

Organocatalysts: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, are instrumental in achieving high enantioselectivity in asymmetric Mannich reactions. nih.govrsc.org These catalysts can operate through either an enamine mechanism (with the ketone) or an enolate mechanism. nih.gov

Nanocatalysts: The use of recyclable magnetic nanocatalysts, like Fe₃O₄@PEG-SO₃H, represents a green chemistry approach, facilitating easy separation and high efficiency in environmentally benign solvents like ethanol. nih.govrsc.org

CatalystSubstratesConditionsOutcomeReference
Organoantimony(III) fluorideCyclohexanone (B45756), Aniline, AldehydesWater, Room Temp.98% yield, High anti-selectivity (98:2) rsc.org
Fe₃O₄@PEG-SO₃HAcetophenone, Aryl Aldehydes, Aryl AminesEthanol, Room Temp.High yields, Recyclable catalyst rsc.org
Quinidine Thiourea (B124793)Aromatic Aldehydes, p-toluenesulfonamide, KetonesToluene, 4 °CHigh yields, Excellent diastereo- and enantioselectivity nih.govorganic-chemistry.org
AuCl₃–PPh₃Benzaldehyde, Acetophenone, Ethyl CarbamateCH₃CN, Room Temp.Good yield (83%) of N-protected β-amino ketone acs.org
Zirconium OxychlorideAldehydes, Anilines, KetonesSolvent-free, Room Temp.Good yields and stereoselectivities organic-chemistry.org

Table 2: Examples of catalysts used in Mannich reactions for β-aminoketone synthesis.

The generally accepted mechanism for the Mannich reaction proceeds through two key intermediates. First, the aldehyde and amine react to form a hemiaminal, which then dehydrates to generate a highly electrophilic iminium ion. acs.orgacs.org In a parallel step, the ketone tautomerizes to its enol or enolate form. The crucial C-C bond is then formed when the nucleophilic enol attacks the iminium ion. rsc.org

Experimental work has provided evidence for these intermediates. In some systems, the formation of the imine has been observed to be a faster step than the subsequent addition of the ketone enolate. acs.org For instance, in a gold-catalyzed reaction, trace amounts of the imine were detected during the reaction. acs.org

A specific procedure for synthesizing 1-(dimethylamino)-4-methyl-3-pentanone involves the in-situ generation of a dimethyl(methylene)ammonium salt (a Mannich reagent). orgsyn.org Monitoring of this reaction revealed that an initial, less stable isomer (4-(dimethylamino)-3,3-dimethyl-2-butanone) is formed under kinetic control, which then isomerizes at a higher temperature to the more thermodynamically stable product, 1-(dimethylamino)-4-methyl-3-pentanone. orgsyn.org This observation provides clear evidence of a transient intermediate that dictates the final product structure. In other advanced C-C bond-forming reactions that produce aminoketone-like structures, iminium ion intermediates have been successfully isolated and characterized by X-ray crystallography and NMR spectroscopy. researchgate.net

Role of Catalyst in Reaction Pathways

Nucleophilic Addition Reactions of Aminoketones

The carbonyl group of 1-(dimethylamino)pentan-3-one and its analogs is susceptible to nucleophilic addition, a reaction characteristic of ketones. This reactivity is exploited in the synthesis of complex molecules, most notably in the production of pharmaceutical agents.

A well-documented example is the stereospecific Grignard reaction involving an aminoketone precursor. The synthesis of the analgesic Tapentadol utilizes the nucleophilic addition of 3-methoxyphenylmagnesium bromide to the carbonyl carbon of (S)-1-(dimethylamino)-2-methylpentan-3-one. google.com This reaction proceeds with high stereospecificity, where the chiral center at the C-2 position of the aminoketone directs the approach of the Grignard reagent, leading to the formation of a tertiary alcohol with a specific stereochemistry. google.com The optical purity of the starting aminoketone is critical as it dictates the optical purity of the final alcohol product. google.com

Aminoketone SubstrateNucleophilic ReagentProductApplicationReference
(S)-1-(Dimethylamino)-2-methylpentan-3-one3-Methoxyphenylmagnesium bromide(2S, 3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-olIntermediate for Tapentadol google.com
1-(Dimethylamino)-4-methyl-3-pentanoneIsopropylmagnesium bromide1-(Dimethylamino)-3,4-dimethyl-pentan-3-olSynthesis of tertiary alcohols orgsyn.org

Table 3: Examples of nucleophilic addition to β-aminoketones.

Carbon-Carbon Bond Forming Reactions Involving Aminoketones

While the synthesis of β-aminoketones is itself a C-C bond-forming reaction, these compounds also serve as valuable substrates in subsequent C-C bond-forming transformations. They can act as "masked" equivalents of other reactive species.

A key application is their use as precursors to α,β-unsaturated ketones (vinyl ketones). nih.gov Through a Cope elimination or simple acid-catalyzed elimination of the dimethylamine (B145610) group, the β-aminoketone can be converted into a reactive vinyl ketone. orgsyn.orgnih.gov This unmasking reveals a Michael acceptor that can readily participate in conjugate addition reactions, another powerful method for forming C-C bonds.

Furthermore, Mannich bases can engage in what is known as the Thermal Michael reaction. This process involves the condensation of the β-aminoketone with a compound containing an active methylene (B1212753) group, leading to the formation of a new C-C bond and the elimination of the amine. For example, di-Mannich bases derived from acetone (B3395972) have been condensed with cyclopentanone (B42830) to synthesize bicyclic ketone systems. In some cases, the initial Mannich reaction can be followed by a tandem intramolecular cyclization, another C-C bond-forming event, to construct complex heterocyclic scaffolds such as 4-piperidones. acs.org

C-H Bond Functionalization Strategies Utilizing Aminoketone Substrates

Modern synthetic chemistry increasingly focuses on the direct functionalization of carbon-hydrogen (C-H) bonds to streamline synthetic routes. While direct C-H functionalization on a pre-formed aminoketone substrate is a developing area, a highly relevant strategy involves the C-H functionalization of amine precursors to construct the β-aminoketone skeleton.

This approach targets the C-H bond alpha to the nitrogen atom in an amine. One strategy involves the in-situ oxidation of an unprotected alicyclic amine to a transient, enolizable cyclic imine. nih.gov This electrophilic imine is then readily attacked by various carbon nucleophiles, such as ketone enolates or anions from β-ketoacids, to form a new C-C bond. nih.govnih.gov This sequence effectively achieves an α-C-H alkylation of the starting amine to produce a β-aminoketone. The reaction is often promoted by a Lewis acid, such as BF₃ etherate, to activate the transient imine towards nucleophilic attack. nih.gov This methodology provides a powerful and atom-economical way to build complexity, turning a simple C-H bond into a new C-C bond and directly accessing valuable β-aminoketone structures. nih.gov

Transformations of the Carbonyl and Amine Moieties

The dual functionality of this compound, possessing both a ketone carbonyl group and a tertiary amine, allows for a diverse range of chemical transformations. The reactivity of each group can be harnessed selectively to produce a variety of valuable synthetic intermediates. This section explores the selective reduction of the ketone, nucleophilic substitution-type reactions of the amino group, and the utility of sigmatropic rearrangements in its structural analogs.

Selective Reduction of Ketone Functionality

The chemoselective reduction of the ketone in aminoketones is a critical transformation for the synthesis of amino alcohols, which are important building blocks for pharmaceuticals and chiral ligands. ncn.gov.plrsc.org In the case of this compound, a γ-aminoketone, the goal is to reduce the carbonyl group to a hydroxyl group, yielding 1-(dimethylamino)pentan-3-ol, without affecting the tertiary amine.

Various reducing agents have been shown to be effective for the selective reduction of the keto-carbonyl group in the presence of an amine. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. rsc.org Studies on β-aminoketones have demonstrated that NaBH₄ in the presence of potassium carbonate can efficiently yield the corresponding amino alcohols. rsc.org Furthermore, the reduction of related β-enamino ketones with NaBH₄ in glacial acetic acid has been shown to be a simple and rapid method to produce γ-amino alcohols, often with good yields and diastereoselectivity. scispace.comscielo.brresearchgate.net This suggests that the iminium intermediate, formed in the acidic medium, is readily reduced.

For achieving high stereoselectivity, more specialized reagent systems have been developed. For instance, the diastereoselective reduction of acyclic N-aryl-β-amino ketones has been accomplished using lithium triethylborohydride (LiBEt₃H) or zinc borohydride (Zn(BH₄)₂), yielding anti- and syn-γ-amino alcohols, respectively. rsc.org Metal-catalyzed reductions, such as those using MgCl₂ or Zn(OAc)₂ with a silane (B1218182) reductant like pinacolborane (HBpin), offer mild and highly chemoselective methods for reducing ketones to alcohols while tolerating sensitive functional groups, including amines. sioc-journal.cnmdpi.com

Table 1: Reagents for Selective Reduction of Aminoketones
Reagent SystemSubstrate TypeProductSelectivity/ConditionsReference
Sodium Borohydride (NaBH₄) / K₂CO₃β-AminoketonesAmino alcoholsSelective for ketone. rsc.org
Sodium Borohydride (NaBH₄) / Acetic Acidβ-Enamino ketonesγ-Amino alcoholsYields of 70-98%, preferential syn configuration. scispace.comscielo.brresearchgate.net
Lithium triethylborohydride (LiBEt₃H)N-Aryl-β-amino ketonesanti-γ-Amino alcoholsHigh diastereoselectivity for the anti isomer. rsc.org
Zinc Borohydride (Zn(BH₄)₂)N-Aryl-β-amino ketonessyn-γ-Amino alcoholsHigh diastereoselectivity for the syn isomer. rsc.org
MgCl₂ / Pinacolborane (HBpin)KetonesAlcoholsChemoselective for carbonyls, tolerates amines. sioc-journal.cn

Nucleophilic Substitution Reactions of the Amino Group

Direct nucleophilic substitution at the nitrogen atom of a tertiary amine like this compound is not a feasible pathway. However, the amino group can be transformed into a suitable leaving group, enabling subsequent elimination reactions, which serve as a synthetic equivalent of substitution. The most prominent of these transformations is the Hofmann elimination. wikipedia.orgchadsprep.com

The Hofmann elimination is a multi-step process that converts an amine into an alkene. byjus.com

Exhaustive Methylation : The tertiary amine is treated with excess methyl iodide (CH₃I). This converts the amine into a quaternary ammonium (B1175870) iodide salt. The amine acts as a nucleophile in an Sₙ2 reaction, with iodide as the leaving group. chadsprep.com

Anion Exchange : The resulting quaternary ammonium iodide is treated with silver oxide (Ag₂O) and water. This step precipitates the iodide as insoluble silver iodide (AgI) and replaces it with a hydroxide (B78521) (OH⁻) counter-ion, forming a quaternary ammonium hydroxide. chadsprep.combyjus.com

Elimination : The quaternary ammonium hydroxide salt is heated (typically 100-200 °C), which induces an E2 elimination reaction. libretexts.org The hydroxide ion acts as a strong base, abstracting a beta-hydrogen, while the bulky trialkylamine moiety serves as the leaving group.

A key feature of this reaction is its regioselectivity, which is governed by the Hofmann rule . This rule predicts that the major product will be the least substituted, and thus least stable, alkene. wikipedia.orglibretexts.org This outcome is attributed to the steric bulk of the quaternary ammonium leaving group, which directs the base to abstract the most sterically accessible beta-hydrogen. wikipedia.org For this compound, this process would lead to the formation of pent-1-en-3-one and trimethylamine.

Sigmatropic Rearrangements and Their Synthetic Utility

Sigmatropic rearrangements are powerful pericyclic reactions that modify the carbon skeleton through the migration of a σ-bond. While this compound itself is not primed for all such reactions, its analogs, particularly those containing allylic or propargylic groups, are key substrates for synthetically useful sigmatropic rearrangements like the Stevens rearrangement and rsc.orgmdma.ch-sigmatropic shifts. These reactions typically proceed through the formation of an ammonium ylide intermediate. rsc.orgresearchgate.netwikipedia.org

The general process involves the quaternization of the nitrogen atom, followed by deprotonation at an adjacent carbon using a strong base to form the reactive ylide. wikipedia.org

rsc.orgmdma.ch-Sigmatropic Rearrangement : This rearrangement is prevalent in systems containing an allylic group attached to the nitrogen. rsc.orgresearchgate.net Upon formation of the ammonium ylide, a concerted rsc.orgmdma.ch-shift occurs, efficiently creating new carbon-carbon bonds and transferring chirality. This method is a powerful tool for synthesizing complex homoallylic amines from simpler allylic amines. thieme-connect.comdiva-portal.org Metal-catalyzed asymmetric versions of this rearrangement have been developed, allowing for high levels of stereocontrol. rsc.orgresearchgate.net

Stevens Rearrangement : This is a rsc.orgCurrent time information in Bangalore, IN.-rearrangement of an ammonium ylide, where a group migrates from the nitrogen atom to the adjacent ylidic carbon. wikipedia.org The reaction is often initiated by treating a quaternary ammonium salt, derived from an α-aminoketone, with a strong base. thieme-connect.com The Stevens rearrangement provides a route to synthetically challenging α-amino ketones with complex substitution patterns. mdma.chacs.org It often competes with the Sommelet-Hauser rearrangement. The mechanism is complex but can be viewed as the cleavage of the N-C bond to form a radical or ion pair within a solvent cage, followed by recombination. wikipedia.org

The synthetic utility of these rearrangements lies in their ability to build molecular complexity from simple starting materials in a predictable and often stereoselective manner, providing access to valuable amine and ketone derivatives. ncn.gov.plrsc.org

Table 2: Sigmatropic Rearrangements in Aminoketone Analogs
Rearrangement TypeSubstrate ClassKey IntermediateProduct ClassSynthetic UtilityReference
rsc.orgmdma.ch-SigmatropicAllylic ammonium saltsAmmonium ylideHomoallylic aminesStereoselective C-C bond formation, synthesis of chiral amines. rsc.orgresearchgate.netthieme-connect.com
Stevens rsc.orgCurrent time information in Bangalore, IN.-RearrangementQuaternary ammonium salts from α-aminoketonesAmmonium ylideRearranged α-amino ketonesCarbon skeleton rearrangement, synthesis of complex substituted amines. wikipedia.orgthieme-connect.com
Thermal Skeletal Rearrangementα-AminoketonesHydroxyimineIsomeric unconjugated aminoketonesRing expansion, synthesis of otherwise difficult to access aminoketones. mdma.chacs.org

Table of Compounds Mentioned

Compound Name
1-(Dimethylamino)pentan-3-ol
This compound
Acetic Acid
Lithium triethylborohydride
Methyl iodide
Pent-1-en-3-one
Pinacolborane
Potassium carbonate
Silver iodide
Silver oxide
Sodium borohydride
Trimethylamine
Zinc borohydride

Theoretical and Computational Studies of Aminoketone Systems

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has become an indispensable method for the structural elucidation of organic molecules, including aminoketone systems. thieme-connect.com This computational approach allows for the accurate calculation of molecular geometries and electronic properties. nih.gov By optimizing the molecular structure to find the lowest energy state on the potential energy surface, DFT can predict bond lengths, bond angles, and dihedral angles with high precision. tandfonline.com

A key application of DFT in structural elucidation is the prediction of spectroscopic properties, which can then be compared to experimental data. For instance, calculating theoretical nuclear magnetic resonance (NMR) chemical shifts is a powerful validation tool. nih.gov Discrepancies between calculated and experimental shifts can help refine or even correct proposed structures. Modern software packages can automate the process of geometry optimization and NMR calculation for various conformers, providing a weighted average of chemical shifts that often shows excellent agreement with experimental results. nih.gov In one study, DFT calculations were used to compare the theoretical carbon-13 shifts of proposed structures against the experimental values of a natural isolate, leading to a definitive structural assignment. nih.gov This synergy between computational prediction and experimental verification is crucial for confirming the structures of complex molecules like α-aminoketones. nih.gov

Table 1: Example of DFT-Calculated vs. Experimental ¹³C NMR Chemical Shifts for a β-Amino Ketone Moiety

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C=O209.5208.90.6
Cα (to C=O)35.836.1-0.3
Cβ (to C=O)57.257.00.2
N-CH₃45.145.4-0.3

Note: Data is representative and compiled based on methodologies described in the literature. thieme-connect.comnih.gov

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways and identify key intermediates and transition states that are often too fleeting to be observed experimentally. scirp.org For reactions involving aminoketones, such as their synthesis via the Mannich reaction or dehydrogenation, DFT calculations are used to determine the energetics of each step. researchgate.netmdpi.com

By calculating the free energy profile of a proposed mechanism, the rate-determining step (RDS) can be identified as the one with the highest activation energy barrier. researchgate.net For example, in a study of a manganese-catalyzed dehydrogenation reaction to form α-aminoketones, DFT calculations identified the hydride transfer step as rate-determining, with a calculated energy barrier consistent with experimental findings. researchgate.net Similarly, kinetic studies of the Mannich reaction to produce β-aminoketones have used computational models to confirm that the initial addition step is rate-determining. mdpi.comgrafiati.com These analyses involve locating the transition state structure for each step—a first-order saddle point on the potential energy surface with a single imaginary frequency. nih.gov The insights gained are valuable for optimizing reaction conditions and designing more efficient catalysts. researchgate.netorganicchemistrytutor.com

Table 2: Computed Activation Parameters for a Representative Aminoketone Formation Step

ParameterValueUnit
Activation Energy (Ea)26.3kcal/mol
Enthalpy of Activation (ΔH‡)25.7kcal/mol
Gibbs Free Energy of Activation (ΔG‡)35.1kcal/mol
Entropy of Activation (ΔS‡)-31.5cal/mol·K

Note: Data is illustrative of values found in computational studies of aminoketone synthesis. researchgate.netillinois.edu

Molecular Orbital Theory Applications in Reactivity Predictions

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and reactivity of molecules. beilstein-journals.orgfiveable.me By considering electrons to be distributed in molecular orbitals that extend over the entire molecule, MO theory explains bonding, stability, and chemical behavior. curlyarrows.com A particularly useful application within this framework is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemistrysteps.com

The energies and spatial distributions of the HOMO and LUMO are key predictors of a molecule's reactivity. youtube.com For an aminoketone like 1-(Dimethylamino)pentan-3-one, the HOMO is typically associated with the nitrogen lone pair, making this site the center of nucleophilicity. The LUMO is generally centered on the carbonyl carbon, identifying it as the primary electrophilic site. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. Computational methods are used to calculate the energies of these frontier orbitals and visualize their shapes, providing a clear picture of how the molecule will interact with other reagents. chemistrysteps.com This predictive power is invaluable in organic synthesis for anticipating the outcomes of reactions.

Table 3: Representative Frontier Molecular Orbital Properties for an Aminoketone

PropertyValue (eV)Implication for Reactivity
HOMO Energy-6.2Indicates nucleophilic character (electron-donating ability)
LUMO Energy+1.5Indicates electrophilic character (electron-accepting ability)
HOMO-LUMO Gap7.7Relates to chemical stability and electronic transitions

Note: Values are hypothetical, based on typical ranges for organic molecules discussed in computational literature.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For an acyclic molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible. The relative stabilities of these conformers are determined by a combination of steric and electronic effects, such as torsional strain and intramolecular interactions.

The key rotatable bonds in this compound are the C-C bonds of the pentane (B18724) backbone and the C-N bond of the dimethylamino group. Rotation around these bonds leads to various staggered and eclipsed arrangements. Staggered conformations are generally more stable as they minimize repulsive interactions between adjacent groups. illinois.edu For the C2-C3 bond, rotation will lead to anti and gauche conformations between the ethyl group and the aminomethyl group. The anti conformation, where the largest groups are 180° apart, is typically the most stable due to minimal steric hindrance.

Computational methods like DFT can be used to perform a systematic search of the conformational space by varying the key dihedral angles and calculating the relative energy of each resulting structure. researchgate.net This allows for the identification of the lowest-energy conformers and the determination of the energy barriers for rotation between them. For example, the rotation around the C-N bond is expected to have a significant energy barrier due to resonance between the nitrogen lone pair and the carbonyl group, which imparts some double-bond character. nih.gov

Table 4: Hypothetical Relative Energies of Staggered Conformers for Rotation about the C2-C3 Bond in this compound

ConformerDihedral Angle (Et-C2-C3-CH₂N)Relative Energy (kcal/mol)Stability Ranking
Anti~180°0.0Most Stable
Gauche 1~60°0.9Less Stable
Gauche 2~-60°0.9Less Stable

Note: Data is illustrative and based on general principles of conformational analysis for acyclic systems. illinois.edu

Investigation of Tautomerism in Related Amino Carbonyl Compounds

Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon in many carbonyl compounds. tandfonline.com For aminoketones and related structures, several tautomeric forms can exist, most commonly keto-enol and amine-imine tautomers. The relative stability of these tautomers is highly dependent on the molecular structure, solvent, and temperature.

In the case of aminoketones, a keto-amine tautomer can potentially equilibrate with an enol-amine or a keto-enamine form. Computational chemistry, particularly DFT, is a primary tool for investigating these equilibria. tandfonline.com By calculating the relative energies of the different tautomeric forms in both the gas phase and in various solvents (using continuum solvation models), researchers can predict which tautomer will predominate under specific conditions. Studies on related systems, such as N-substituted amino pyrazoles and thiazolones, have shown that DFT calculations are highly consistent with experimental data from NMR and X-ray crystallography in determining the most stable tautomeric form. These investigations are crucial as the tautomeric state of a molecule can significantly influence its chemical reactivity and biological activity. tandfonline.com

Table 5: Example of Calculated Relative Stabilities of Tautomers for an Amino Carbonyl System

Tautomeric FormRelative Energy (Gas Phase, kcal/mol)Relative Energy (Polar Solvent, kcal/mol)
Keto-Amine0.00.0
Enol-Amine+5.8+4.5
Keto-Enamine+2.1+1.5

Note: Data is representative of trends observed in computational studies of tautomerism.

Synthetic Applications and Derivatization of 1 Dimethylamino Pentan 3 One

1-(Dimethylamino)pentan-3-one as a Building Block in Organic Synthesis

The dual functionality of this compound makes it a reactive intermediate for creating a variety of organic structures. The ketone moiety is susceptible to nucleophilic attack and enolization, while the dimethylamino group can act as a leaving group or a directing group in various reactions.

Preparation of Heterocyclic Compounds

As a classic Mannich base, this compound is a key precursor for the synthesis of various heterocyclic systems. These reactions typically involve a cyclocondensation reaction with a dinucleophile, where the β-aminoketone effectively serves as a three-carbon synthon.

One prominent example is the synthesis of 1,5-diazepine derivatives. The reaction of β-aminoketones with ortho-arylenediamines, such as o-phenylenediamine, provides a direct route to 2,3-dihydro-1H-1,5-benzodiazepines. researchgate.net This acid- or base-catalyzed reaction proceeds via initial condensation with one amino group of the diamine, followed by intramolecular cyclization and dehydration to yield the seven-membered heterocyclic ring. researchgate.net Similarly, ketonic Mannich bases have been utilized as starting materials in ring-closure reactions to generate functionalized 2-pyrazolines. researchgate.net

Reactant AReactant BHeterocyclic ProductReference
β-Aminoketone (e.g., 1-(Aryl)-3-(dimethylamino)propan-1-one)o-Phenylenediamine4-Aryl-2,3-dihydro-1H-1,5-benzodiazepine researchgate.net
Ketonic Mannich Base (e.g., 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one)Hydrazine derivativeFunctionalized 2-Pyrazoline researchgate.net

This table presents representative syntheses of heterocycles from the β-aminoketone class of compounds.

Precursor for Amino Alcohols and Polyamines

The carbonyl group of this compound and its derivatives can be readily transformed to afford amino alcohols, which are important intermediates in pharmaceutical synthesis.

Amino Alcohols: The ketone can be reduced to a secondary alcohol using various hydride reagents. More complex tertiary amino alcohols can be synthesized via the addition of organometallic reagents, such as in the Grignard reaction. For instance, the stereospecific addition of 3-methoxyphenylmagnesium bromide to the chiral aminoketone (2S)-1-(Dimethylamino)-2-methylpentan-3-one yields the corresponding tertiary alcohol, (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, with high diastereoselectivity. google.com

Polyamines: this compound can also be a precursor to more complex polyamines through an amine exchange reaction. In this process, the Mannich base is reacted with a compound containing at least two amino groups, such as a diamine. google.com Under thermal conditions, the more volatile dimethylamine (B145610) is displaced by the less volatile, incoming amine, leading to the formation of a new, more complex amine structure. google.com

Synthesis of Peptides and Lactams

While literature specifically detailing the use of this compound in peptide and lactam synthesis is not extensive, its chemical structure is amenable to such transformations.

Lactams: A plausible route to a lactam, a cyclic amide, involves the conversion of the ketone to an oxime, followed by a Beckmann rearrangement. The oxime of this compound could theoretically rearrange under acidic conditions to yield a substituted N,N-dimethyl-4-oxohexanamide derivative, which is a linear precursor that could be cyclized to a lactam.

Peptides: In peptide synthesis, related compounds such as 3-(dimethylamino)propenoates have been utilized as reagents for the protection of amino groups. researchgate.net Although not a direct application of this compound itself, this highlights the utility of the dimethylamino functional group in the broader context of peptide chemistry.

Enantiomerically Pure Aminoketones in Natural Product Synthesis

The synthesis of biologically active molecules often requires precise control of stereochemistry. Enantiomerically pure α-amino ketones, such as chiral derivatives of this compound, are crucial intermediates in achieving this control.

Chiral PrecursorReagentProductYieldPurityReference
(S)-(+)-1,1-dimethylamino-2-methylpentan-3-one3-Methoxyphenylmagnesium bromide(-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol94%98% (by GC) google.com

This table summarizes the stereospecific synthesis of a key Tapentadol intermediate.

Development of Optically Active Amino Acids from Aminoketones

Alpha-amino ketones can serve as precursors for the synthesis of optically active amino acids and their derivatives. The transformation typically involves the oxidation of the ketone functional group to a carboxylic acid.

Research has shown that the chiral ketone (2S)-1-(Dimethylamino)-2-methylpentan-3-one can be oxidized under controlled conditions to produce the corresponding amino acid derivative. This process establishes a route from readily available aminoketones to valuable chiral amino acids, which are fundamental components of peptides and other biologically important molecules.

PrecursorOxidizing AgentProductYieldReference
(2S)-1-(Dimethylamino)-2-methylpentan-3-onePotassium permanganate (B83412) (KMnO₄)1-(Dimethylamino)-2-methylpentan-3-oic acid58%

This table shows the oxidation of a chiral aminoketone to an amino acid derivative.

Formation of Complex Amines from Alpha-Amino Ketone Precursors

The carbon skeleton of this compound and its derivatives can be elaborated to form more complex amines. As an α-amino ketone, it provides a scaffold for introducing new functional groups and building molecular complexity.

The synthesis of the Tapentadol intermediate, (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, is a prime example of this transformation. google.com Starting from the simpler α-amino ketone, (2S)-1-(Dimethylamino)-2-methylpentan-3-one, a Grignard reaction is employed to add a substituted aryl group and convert the ketone into a tertiary alcohol. This one-step reaction significantly increases the complexity of the molecule, creating a new stereocenter and installing a phenyl ether moiety, resulting in a complex amine that is a direct precursor to a pharmaceutically active compound. google.comgoogle.com

Derivatives of this compound

The reactivity of this compound allows for the synthesis of a diverse range of derivatives. These transformations are pivotal for creating more complex molecules with potential applications in various fields of chemical research.

The synthesis of α-substituted α-amino ketones is a significant area of organic chemistry due to the prevalence of this motif in bioactive molecules and as versatile synthetic intermediates. rsc.org this compound can serve as a precursor for such compounds.

One common strategy involves the α-functionalization of the ketone. For instance, α-amination of ketones can be achieved through various methods, including transition-metal-catalyzed direct C-H amination. organic-chemistry.org The use of ammonium (B1175870) iodide as a catalyst with sodium percarbonate as a co-oxidant enables the cross-coupling of a wide range of ketones with amines to produce α-amino ketones. organic-chemistry.org Another approach involves a metal-free, one-pot synthesis from benzylic secondary alcohols and amines using N-bromosuccinimide. This process proceeds through oxidation of the alcohol, α-bromination of the resulting ketone, and subsequent nucleophilic substitution by the amine. organic-chemistry.org

The orientation of the Mannich reaction with unsymmetrical ketones is highly dependent on experimental conditions, including the solvent and the structure of the reactants. orgsyn.org Under kinetic control, the reaction of methyl ketones with dimethyl(methylene)ammonium trifluoroacetate (B77799) in trifluoroacetic acid tends to yield the more highly substituted α-amino ketone. orgsyn.org

Reactant 1Reactant 2Catalyst/ReagentProductYieldRef
Benzylic Secondary AlcoholsAminesN-Bromosuccinimideα-Amino KetonesGood to Excellent organic-chemistry.org
KetonesAminesAmmonium Iodide / Sodium Percarbonateα-Amino KetonesNot specified organic-chemistry.org
Methyl KetonesDimethyl(methylene)ammonium trifluoroacetateTrifluoroacetic AcidMore substituted α-amino ketone≥80-85% orgsyn.org

This table summarizes methods for synthesizing α-amino ketones, which can be conceptually applied to the derivatization of this compound.

DiMannich bases are compounds containing two aminoalkyl groups. The synthesis and reactivity of DiMannich bases derived from ketones have been a subject of study. For instance, the reaction of acetone (B3395972) with formaldehyde (B43269) and dimethylamine can lead to the formation of 1,5-bis(dimethylamino)pentan-3-one. The structure of this and other DiMannich bases has been confirmed using NMR spectroscopy.

The reactivity of these bases is of synthetic interest. For example, the condensation of DiMannich bases with compounds containing an activated methylene (B1212753) group, known as the Thermal Michael reaction, has been investigated. The condensation of the DiMannich base of methyl ethyl ketone, 1,5-bis(dimethylamino)-4-methyl-pentan-3-one, with cyclopentanone (B42830) resulted in the formation of [1,5-bis(2'-oxocyclopentyl)]-pentan-3-ones.

The synthesis of DiMannich bases of phenols has also been explored, often for the purpose of increasing solubility and biological activity of the parent molecules. anu.edu.auorientjchem.orgorientjchem.org For example, di-Mannich bases of 4-(7-trifluoromethylquinolin-4-ylamino)phenol have shown significant antimalarial activity. anu.edu.au

KetoneAmineFormaldehydeProductReference
AcetoneDimethylamineYes1,5-bis(dimethylamino)pentan-3-one
Methyl ethyl ketoneDimethylamineYes1,5-bis(dimethylamino)-4-methyl-pentan-3-one

This table illustrates the formation of DiMannich bases from simple ketones, a reaction type relevant to the derivatization of this compound.

Oxidative cross-coupling reactions represent a powerful tool for C-H functionalization. nih.gov For α-amino ketones, these reactions provide a direct method to introduce new functional groups at the α-position.

An iodine-catalyzed oxidative cross-coupling of α-amino ketones with a variety of alcohols has been developed. nih.govnih.gov This reaction, using a combination of air and dimethyl sulfoxide (B87167) (DMSO) as oxidants, efficiently produces α-carbonyl N,O-acetals. nih.govnih.gov The method demonstrates broad functional group tolerance and can be applied to the late-stage functionalization of complex molecules. nih.govnih.gov Mechanistic studies suggest that the key step is the C-H hydroxylation of the α-amino ketone, followed by dehydration and coupling with the nucleophile. nih.govnih.gov

This methodology has been shown to be general for the functionalization of α-amino ketones with other nucleophiles as well, highlighting its versatility. nih.gov Furthermore, palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of α-aryl α-amino ketones via direct C-H oxidation and arylation. rsc.org

α-Amino KetoneNucleophileCatalyst/OxidantProduct TypeRef
VariousAlcoholsI₂ / Air, DMSOα-Carbonyl N,O-acetals nih.govnih.gov
α-Aminocarbonyl compoundsArylating agentPalladium catalyst / T⁺BF₄⁻α-Aryl α-amino ketones rsc.org

This table provides examples of oxidative cross-coupling reactions involving α-amino ketones, a class of compounds to which this compound belongs.

Conclusion and Future Directions in 1 Dimethylamino Pentan 3 One Research

Summary of Key Synthetic Achievements and Mechanistic Insights

The synthesis of 1-(dimethylamino)pentan-3-one and its analogs, which are classified as β-aminoketones, has been achieved through various methodologies, with the Mannich reaction being a cornerstone approach. orgsyn.orgrsc.org This reaction typically involves the condensation of a ketone, such as 3-pentanone, with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride. smolecule.com Key achievements in the synthesis of related aminoketones include the development of stereoselective Mannich reactions, often employing catalysts like L-proline to induce asymmetry and yield specific enantiomers. google.com For instance, the synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one, a chiral analog, utilizes an L-proline-catalyzed stereoselective Mannich reaction.

Mechanistically, the Mannich reaction proceeds through the formation of an enamine intermediate from the ketone, with the catalyst, such as L-proline, facilitating asymmetric induction. Another important synthetic route involves the use of pre-formed dimethyl(methylene)ammonium salts, which act as the electrophile reacting with a specific enol derivative of the ketone. orgsyn.org This method offers better control over the regioselectivity of the reaction. orgsyn.org The initial step is the condensation between formaldehyde and a secondary amine to form a dialkyl(methylene)ammonium ion, which then reacts with the carbonyl compound. orgsyn.org The reaction conditions, such as the solvent and temperature, have been optimized to improve yields and purity. For example, using trifluoroacetic acid as a solvent has been shown to be effective. orgsyn.org

The synthesis of α-amino ketones, a related class of compounds, has also seen significant advancements. These methods often rely on the nucleophilic substitution of α-halogenated ketones with amines or the electrophilic amination of enolates. rsc.org

Emerging Methodologies for Aminoketone Synthesis

The field of aminoketone synthesis is continually evolving, with several emerging methodologies offering milder conditions, broader substrate scope, and improved efficiency. rsc.orgbohrium.comorganic-chemistry.org

Catalytic Approaches:

Photoredox and Carbene Co-catalysis: A novel approach for the synthesis of α-amino ketones involves the merger of carbene and photoredox catalysis. bohrium.com This method allows for the direct acylation of α-amino C(sp³)–H bonds from carboxylic acids, offering a mild and operationally simple route to structurally diverse α-amino ketones. bohrium.com

Transition-Metal-Free C-H Amination: The direct α-C-H amination of ketones can be achieved using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, avoiding the need for transition metals. organic-chemistry.org

Copper-Catalyzed Amination: Copper complexes have been utilized to catalyze the direct α-amination of ketones, esters, and aldehydes. organic-chemistry.org Copper(I) complexes, for example, can catalyze the amination of silyl (B83357) ketene (B1206846) acetals with N-chloroamines. organic-chemistry.org

Nano-catalysis: Nanomagnetic catalysts, such as Fe₃O₄@Qs/Ni(II), have been employed in Mannich reactions to synthesize β-aminoketones with high yields and easy catalyst separation and recyclability. rsc.org Silica-functionalized copper(0) nanoparticles have also been used to catalyze Mannich reactions. rsc.orgnih.gov

Other Novel Strategies:

Sequential Nucleophilic Substitution/Michael Reaction: A method utilizing Weinreb amides and vinyl Grignard reagents provides a mild and efficient sequential synthesis of β-aminoketones. organic-chemistry.org

Aerobic Ring-Opening of Cyclopropanols: Copper-catalyzed aerobic oxidation of cyclopropanols in the presence of secondary amines offers a pathway to β-aminoketones. researchgate.net

Reductive Amination of Diketones: Brønsted acid catalysis enables the highly regioselective and enantioselective reductive amination of diketones to produce chiral α-amino ketones. rsc.orgorganic-chemistry.org

These emerging methodologies highlight a shift towards more sustainable and atom-economical synthetic routes for aminoketones.

Potential for Novel Derivatizations and Their Chemical Utility

This compound and its derivatives serve as versatile building blocks in organic synthesis, with significant potential for the creation of novel, structurally complex molecules with diverse chemical utility. lookchem.com

Key Derivatization Reactions:

Reduction: The ketone functionality can be reduced to the corresponding alcohol, leading to the formation of amino alcohols. This is a common transformation in the synthesis of more complex molecules.

Oxidation: The dimethylamino group can be oxidized to the corresponding N-oxide.

Substitution: The dimethylamino group can potentially be substituted with other functional groups, although this may require specific reaction conditions.

Grignard Reactions: The ketone can react with Grignard reagents to form tertiary alcohols. For example, the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-methoxyphenylmagnesium bromide is a key step in the synthesis of the analgesic tapentadol. google.com

Derivatization for Analysis: Derivatization with reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or p-(dimethylamino)phenyl isothiocyanate (DMAP-NCS) can be used to improve the analytical detection of aminoketones and related amino acids by techniques such as GC-MS and LC-MS. researchgate.netresearchgate.net

The ability to introduce chirality, as seen in the synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one, further expands the potential for creating a wide array of stereochemically defined derivatives. lookchem.com These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Interdisciplinary Research Opportunities

The unique structural features of this compound and related aminoketones open up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

Medicinal Chemistry: The aminoketone motif is a privileged structure found in many biologically active molecules and pharmaceuticals. rsc.orgrsc.orgresearchgate.netspringernature.com For instance, β-aminoketones are the core skeleton of drugs like tolperisone (B1682978) (a vasodilator) and oxyfedrine (B31961) (a coronary therapeutic). rsc.orgnih.gov The chiral analog, (2S)-1-(Dimethylamino)-2-methylpentan-3-one, is a key intermediate in the synthesis of the analgesic tapentadol. google.comgoogle.comgoogle.com Future research could focus on synthesizing novel derivatives of this compound and screening them for various biological activities, including analgesic, antiviral, and antibacterial properties.

Biochemistry and Pharmacology: Aminoketones can serve as probes to study enzyme function and metabolic pathways. The dimethylamino group can participate in interactions with biological macromolecules, influencing their activity. Research into the metabolic fate of these compounds can provide insights into drug metabolism and pharmacokinetics. Some aminoketone-containing natural products, like spirolides, have shown potential as tools for studying ion channels and inflammatory responses. mdpi.com

Materials Science: The ability of aminoketones to participate in various chemical reactions makes them potential monomers or building blocks for the synthesis of novel polymers and functional materials. Further investigation into their polymerization potential and the properties of the resulting materials could be a fruitful area of research.

Computational Chemistry: Computational studies, such as Density Functional Theory (DFT), can be employed to explore the reactivity, electronic structure, and spectroscopic properties of novel aminoketone derivatives. tandfonline.com This can aid in the rational design of new molecules with desired properties and help in understanding their interaction with biological targets through molecular docking and dynamics simulations. tandfonline.com

The continued exploration of the synthesis, derivatization, and application of this compound and its analogs is poised to contribute significantly to various scientific disciplines.

Q & A

Q. How can researchers align their studies on this compound with FINER criteria for impactful research questions?

  • Methodological Answer : Frame questions to address gaps in mechanistic understanding (Novel), leverage existing toxicology databases (Feasible), and prioritize applications in medicinal chemistry (Relevant). Justify ethical compliance (e.g., minimizing animal use via in silico models) in proposals .

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